molecular formula C7H15NO2 B1617532 1-(Piperidin-2-yl)ethane-1,2-diol CAS No. 5267-87-8

1-(Piperidin-2-yl)ethane-1,2-diol

Cat. No. B1617532
CAS RN: 5267-87-8
M. Wt: 145.2 g/mol
InChI Key: XRAQFAXRTAWZCA-UHFFFAOYSA-N
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Description

“1-(Piperidin-2-yl)ethane-1,2-diol” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The molecular formula of “1-(Piperidin-2-yl)ethane-1,2-diol” is C7H15NO2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are known for their intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The copper catalyst initiates N-radical formation, and afterwards, the 1,5-HAT carbon radical is captured by CO and Cu(II) species to form the proposed intermediate, followed by an intramolecular ligand exchange and reductive elimination/cyclization .

Scientific Research Applications

Organic Chemistry and Synthesis

  • Building Blocks for Functionalized Crown Ethers : A study by Nawrozkij et al. (2014) developed a convenient method for synthesizing diastereomeric forms of 1-(piperidin-2-yl)ethan-1,2-diol, valuable as building blocks in the synthesis of functionalized crown ethers. This approach utilizes Wagner oxidation and NBS-mediated epoxydation, with fractional crystallization for product isolation (Nawrozkij et al., 2014).

Materials Science and Corrosion Engineering

  • Corrosion Inhibition on Mild Steel : Das et al. (2017) reported the synthesis of Schiff base complexes involving 1-(piperidin-2-yl)ethan-1,2-diol derivatives, demonstrating their effective corrosion inhibition properties on mild steel in acidic environments. These findings suggest potential applications in materials science and corrosion engineering (Das et al., 2017).

Pharmacology and Drug Synthesis

  • Synthesis of Piperidine Derivatives : Research by Vardanyan (2018) explores various derivatives of 1-(piperidin-2-yl)ethan-1,2-diol, focusing on their synthesis and pharmacological properties. These derivatives show potential in pharmaceutical applications (Vardanyan, 2018).

  • Spectral Analysis and Antibacterial Evaluation : Elavarasan et al. (2014) synthesized novel heterocyclic compounds containing 1-(piperidin-2-yl)ethan-1,2-diol, evaluating their antimicrobial activity. The study demonstrates the utility of these compounds in developing new antibacterial agents (Elavarasan et al., 2014).

Future Directions

Piperidine derivatives, including “1-(Piperidin-2-yl)ethane-1,2-diol”, continue to be an area of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating the biological activity of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-piperidin-2-ylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-5-7(10)6-3-1-2-4-8-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAQFAXRTAWZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967103
Record name 1-(Piperidin-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-2-yl)ethane-1,2-diol

CAS RN

5267-87-8
Record name 1,2-Ethanediol, 1-(2-piperidyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Piperidyl)-ethyleneglycol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Piperidin-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-2-yl)ethane-1,2-diol
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1-(Piperidin-2-yl)ethane-1,2-diol
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1-(Piperidin-2-yl)ethane-1,2-diol
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1-(Piperidin-2-yl)ethane-1,2-diol
Reactant of Route 5
1-(Piperidin-2-yl)ethane-1,2-diol
Reactant of Route 6
1-(Piperidin-2-yl)ethane-1,2-diol

Citations

For This Compound
1
Citations
MB Nawrozkij, EB Gorbunov, AS Babushkin… - 2014 - cyberleninka.ru
A convenient way to 1-(pyridin-2-yl)ethan-1,2-diol, 2-(oxiran-2-yl)pyridine and two diastereomeric forms of 1-(piperi-din-2-yl)ethan-1,2-diol, valuable building-blocks for the synthesis of …
Number of citations: 2 cyberleninka.ru

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